molecular formula C12H18O3 B1593034 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46399-60-4

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1593034
CAS RN: 46399-60-4
M. Wt: 210.27 g/mol
InChI Key: NNCLXDFOVCATLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be represented by the SMILES string CCOCCOC(=O)C1CC2CC1C=C2. This indicates that the compound contains an ethoxyethyl group attached to a bicyclic heptene structure with a carboxylate functional group.


Physical And Chemical Properties Analysis

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a clear liquid . It has a floral aroma with earthy fermented undertones . It is very slightly soluble and soluble in ethanol . The boiling point is 215-217 °C . The refractive index is 1.448-1.488 , and the specific gravity is 1.007-1.047 (20 °C) .

Scientific Research Applications

Flavors and Fragrances

This compound is used in the flavors and fragrances industry . It is used to create unique scents and tastes in various products, contributing to their sensory appeal.

Organic Synthesis

“5-NORBORNENE-2-CARBOXYLIC 2’-ETHOXYETHYL ESTER” is an important raw material and intermediate used in organic synthesis . It is used to produce a variety of other compounds in the chemical industry.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It can be used to synthesize various drugs and medicinal compounds.

Agrochemicals

In the agrochemical industry , this compound is used to produce various pesticides, herbicides, and other agricultural chemicals .

Dyestuff

This compound is used in the dyestuff industry . It is used to produce various dyes and pigments.

Surface Modification

“5-NORBORNENE-2-CARBOXYLIC 2’-ETHOXYETHYL ESTER” can be used to modify surfaces . It can influence the optical, magnetic, or electronic properties of the surfaces.

Nanoparticle Functionalization

This compound can be used to functionalize nanoparticles . It can influence the optical, magnetic, or electronic properties of the nanoparticles.

Polymerization

It is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . This is a key process in the production of various types of polymers.

properties

IUPAC Name

2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLXDFOVCATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627012
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

46399-60-4
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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